molecular formula C9H9BrO B13550351 2-(4-Bromo-3-methylphenyl)acetaldehyde

2-(4-Bromo-3-methylphenyl)acetaldehyde

Cat. No.: B13550351
M. Wt: 213.07 g/mol
InChI Key: WCELDBJXIPKWJO-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₉BrO It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromo-3-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by oxidation. The reaction typically uses bromine as the brominating agent and an oxidizing agent such as pyridinium chlorochromate (PCC) to convert the intermediate to the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-Bromo-3-methylphenyl)acetic acid.

    Reduction: 2-(4-Bromo-3-methylphenyl)ethanol.

    Substitution: 2-(4-Methoxy-3-methylphenyl)acetaldehyde.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenyl)acetaldehyde
  • 2-(4-Fluoro-3-methylphenyl)acetaldehyde
  • 2-(4-Iodo-3-methylphenyl)acetaldehyde

Uniqueness

2-(4-Bromo-3-methylphenyl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3

InChI Key

WCELDBJXIPKWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC=O)Br

Origin of Product

United States

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